molecular formula C14H23NO4 B2740703 Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate CAS No. 2503202-11-5

Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate

Cat. No.: B2740703
CAS No.: 2503202-11-5
M. Wt: 269.341
InChI Key: JCYLKDVWBADCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride under acidic or basic conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate. This reaction is typically carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group and the spirocyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate
  • Tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate

Uniqueness

Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate is unique due to its specific formyl group and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14(10-16)8-13(9-14)4-6-18-7-5-13/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLKDVWBADCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.